Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde
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Overview
Description
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal is a chemical compound characterized by the presence of a tert-butyl group, diphenylsilyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal typically involves the protection of hydroxyl groups using tert-butyl diphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydroxyl compounds.
Scientific Research Applications
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps, allowing for selective transformations and high yields of the desired products .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethanol
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]propanal
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanol
Uniqueness
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the tert-butyl and diphenylsilyl groups offers steric protection and enhances the compound’s utility in complex synthetic pathways .
Properties
Molecular Formula |
C20H26O2Si |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxybutanal |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(16-21)22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3 |
InChI Key |
SZYLDCGKFSUERK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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